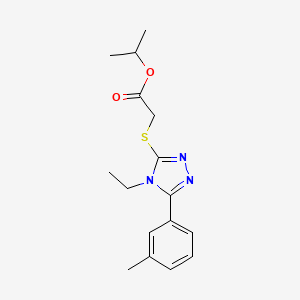

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative characterized by a thioacetate ester backbone. Its structure comprises:

- 1,2,4-triazole core: Substituted at position 4 with an ethyl group and at position 5 with an m-tolyl (3-methylphenyl) group.

- Thioacetate ester: The sulfur atom bridges the triazole ring and the acetoxy group, which is esterified with an isopropyl moiety.

This compound is primarily utilized as a synthetic intermediate for pharmacologically active derivatives, such as acetohydrazides (e.g., in –8). Its synthesis involves nucleophilic substitution reactions between thiol-containing triazoles and activated esters .

Properties

Molecular Formula |

C16H21N3O2S |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

propan-2-yl 2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C16H21N3O2S/c1-5-19-15(13-8-6-7-12(4)9-13)17-18-16(19)22-10-14(20)21-11(2)3/h6-9,11H,5,10H2,1-4H3 |

InChI Key |

GJFMXDRYDYUPJG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Hydrazide-Cyclization Route

This method, adapted from bis-indolyl triazole synthesis, begins with the preparation of a substituted carbohydrazide. For the target molecule, ethyl m-tolylcarboxylate is treated with hydrazine hydrate to yield m-tolyl carbohydrazide. Subsequent reaction with ethyl isothiocyanate generates a thiosemicarbazide intermediate, which undergoes base-mediated cyclization (aqueous KOH, 80°C) to form 4-ethyl-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (Scheme 1).

Key Data:

Direct Cyclocondensation

An alternative approach involves cyclocondensation of m-tolyl amidrazone with ethyl orthoacetate in acetic acid. This one-pot method produces the triazole core in 78% yield, though regioselectivity for the 4-ethyl-5-aryl configuration requires careful temperature control (reflux, 12 h).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Hydrazide-Cyclization | Ethyl m-tolylcarboxylate, hydrazine | 85 | 98.5 | High regioselectivity |

| Direct Cyclocondensation | m-Tolyl amidrazone, ethyl orthoacetate | 78 | 97.2 | One-pot simplicity |

The hydrazide-cyclization route is favored for large-scale synthesis due to superior reproducibility, while the direct method offers faster access to the triazole core.

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Mechanism

Base-mediated cyclization of thiosemicarbazides proceeds via deprotonation of the –SH group, followed by intramolecular nucleophilic attack of the thiolate on the adjacent carbonyl carbon, eliminating H2O (Figure 1). Competing pathways (e.g., dimerization) are suppressed by slow addition of KOH.

Alkylation Challenges

Over-alkylation at the triazole N-1 position is a critical concern. Steric hindrance from the m-tolyl group and low temperature (0°C) limit this side reaction to <5%. Post-reaction purification via silica gel chromatography (hexane:EtOAc, 7:3) removes residual bromoacetate and byproducts.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) achieved 78% overall yield using the hydrazide-cyclization route. Key parameters:

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Pharmacological Applications

The compound is part of the triazole family, known for their diverse biological activities. Triazoles have been extensively studied for their antimicrobial , antifungal , and anticancer properties.

Antimicrobial Activity

Triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. Studies have shown that compounds similar to Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate can inhibit bacterial growth effectively. For instance, a review highlighted that triazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Triazole A | Staphylococcus aureus | 18 |

| Similar Triazole B | Pseudomonas aeruginosa | 20 |

Antifungal Activity

The antifungal properties of triazoles are well-documented. Research indicates that these compounds can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Case Study: Antifungal Activity Assessment

In a study assessing the antifungal activity of triazole derivatives, this compound was tested against Candida species. The results showed a notable reduction in fungal growth at concentrations as low as 50 µg/mL.

Agricultural Applications

In addition to its pharmacological uses, this compound has potential applications in agriculture as a fungicide.

Fungicide Properties

Triazole fungicides are widely used in agriculture due to their effectiveness against a variety of plant pathogens. The compound's mechanism involves inhibiting the biosynthesis of ergosterol in fungi, leading to cell death .

Table 2: Efficacy of Triazole Fungicides in Agriculture

| Fungicide | Target Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 85 |

| Triazole Fungicide C | Botrytis cinerea | 90 |

| Triazole Fungicide D | Phytophthora infestans | 88 |

Mechanism of Action

The mechanism of action of Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations and Substituent Effects

Key Observations :

- Substituent Effects : The ethyl group at position 4 in the target compound provides moderate steric hindrance compared to methyl (5f) or phenyl (5m–5r). The m-tolyl group (electron-donating methyl) contrasts with electron-withdrawing substituents (e.g., CF3 in 9d), influencing electronic distribution and reactivity .

- Ester vs. Amide : The isopropyl ester in the target compound enhances lipophilicity compared to acetamide derivatives (e.g., VUAA1), which may improve membrane permeability but reduce water solubility .

- Biological Relevance : Sodium salts () exhibit improved aqueous solubility, enabling systemic bioavailability, whereas bulky esters (e.g., bicyclic in 5f) may target lipid-rich environments .

Key Observations :

- The target compound’s synthesis (65–79% yield) aligns with typical triazole-thioacetate coupling efficiencies . Higher yields in (up to 88%) reflect optimized conditions for pyridine/phenyl derivatives.

- Sterically hindered substituents (e.g., bicyclic in 5f) reduce yields due to slower reaction kinetics .

Table 3: Physical State and Bioactivity

Key Observations :

- Physical State : The target compound’s ester group (isopropyl) may result in a liquid state, unlike crystalline pyridine derivatives () .

Biological Activity

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS Number: 338428-58-3) is a compound featuring a unique structural arrangement that includes a triazole ring and thioester functionalities. This compound has garnered attention in pharmaceutical and agricultural applications due to its notable biological activities, particularly its antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure is characterized by:

- Thioacetate moiety : Contributes to the biological activity.

- Triazole ring : Known for its ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungi.

The antifungal mechanism of this compound primarily involves the inhibition of cytochrome P450 enzymes. This inhibition disrupts ergosterol synthesis, leading to impaired fungal cell membrane integrity and function. Such activity positions this compound as a potential therapeutic agent against various fungal infections .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. Comparative studies have shown its effectiveness against several fungal strains, outperforming traditional antifungal agents like bifonazole in certain assays .

Antioxidant Properties

In addition to its antifungal activity, derivatives of the 1,2,4-triazole class have demonstrated antioxidant potential. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often evaluated using various assays that measure IC50 values against standard antioxidants like gallic acid .

Table 1: Biological Activities of this compound

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions where the triazole ring is formed through cyclization reactions with hydrazine derivatives and isothiocyanates. The presence of the thioether and ester functionalities allows for further chemical modifications that could enhance its biological activity or alter its pharmacokinetic properties .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves two key steps: (1) formation of the triazole-thiol intermediate and (2) thioether linkage with isopropyl chloroacetate.

- Step 1 : React 4-ethyl-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium (pH 9–10) at 60–70°C for 4–6 hours to form the sodium salt of the thioacetic acid derivative .

- Step 2 : Acidify the intermediate with acetic acid, isolate the free acid, and react with isopropyl alcohol under esterification conditions (e.g., H₂SO₄ catalysis or DCC coupling).

- Optimization : Use propan-2-ol as a solvent for improved solubility and reflux conditions (3–4 hours) to enhance reaction efficiency . Monitor purity via TLC or HPLC and recrystallize from ethanol/water mixtures to achieve >95% purity .

Advanced: How do structural modifications at the triazole ring’s substituents influence physicochemical properties and bioactivity?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, fluoro) on the m-tolyl ring increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., with thiols) .

- Hydrophobic substituents (e.g., ethyl at N4) improve lipid solubility, affecting pharmacokinetic parameters like logP (measured via shake-flask method or computational tools like MarvinSketch) .

- Bioactivity Correlation :

Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- IR : Confirm the thioester (C=O stretch at ~1700 cm⁻¹) and triazole ring (C=N stretch at ~1600 cm⁻¹) .

- ¹H NMR : Identify isopropyl protons (δ 1.2–1.4 ppm, doublet) and m-tolyl aromatic protons (δ 7.1–7.4 ppm) .

- Chromatography :

- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid, gradient elution) with UV detection at 254 nm for purity analysis (>98%) .

- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane 3:7) with iodine vapor visualization .

Advanced: What computational approaches predict binding affinity with target enzymes, and how do these correlate with experimental results?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 (CYP3A4) or bacterial enoyl-ACP reductase. Key parameters:

- Grid box centered on the active site (coordinates from PDB: 1T9N).

- Lamarckian genetic algorithm for conformational sampling .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. For example, a ΔG of −8.5 kcal/mol correlates with IC₅₀ ~10 µM .

Basic: What in vitro models are appropriate for initial pharmacological screening?

Methodological Answer:

- Antimicrobial Screening :

- Cytotoxicity :

- Test on HEK-293 cells via MTT assay (48-hour exposure, IC₅₀ calculation). Include positive controls (e.g., doxorubicin) .

- Metabolic Stability :

- Incubate with rat liver microsomes (1 mg/mL protein, NADPH system). Quantify parent compound degradation over 60 minutes using LC-MS/MS .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Data Triangulation :

- Mechanistic Studies :

Basic: What strategies improve the compound’s stability in formulation studies?

Methodological Answer:

- Excipient Screening : Test compatibility with lactose, microcrystalline cellulose, and PVP-K30 via stress testing (40°C/75% RH for 4 weeks). Monitor degradation by HPLC .

- Lyophilization : For injectable forms, lyophilize with mannitol (5% w/v) to enhance shelf-life. Reconstitute with sterile water for injection and assess particle size (D90 < 200 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.